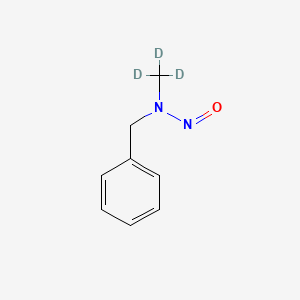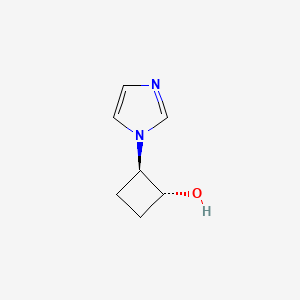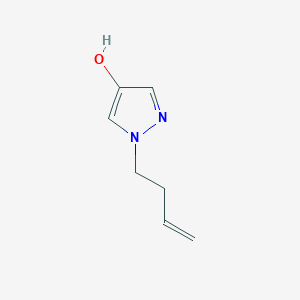![molecular formula C8H17NO3 B1485483 trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol CAS No. 2152952-18-4](/img/structure/B1485483.png)
trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol, also known as trans-2-amino-1-cyclobutanol (TACB), is an organic compound that has been used in scientific research for a variety of applications. TACB has a wide range of properties, from its ability to act as a catalyst in organic synthesis to its use in biochemistry and physiology.
Applications De Recherche Scientifique
TACB has been used in a variety of scientific research applications. It has been used in organic synthesis as a catalyst for the formation of carbon-carbon bonds. In biochemistry, it has been used as a reagent to study the structure and function of proteins and enzymes. In physiology, it has been used to study the effects of drugs on the nervous system.
Mécanisme D'action
TACB has been shown to act as an inhibitor of enzymes, such as cytochrome P450. It has also been shown to act as an agonist of certain G protein-coupled receptors, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
TACB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450. It has also been shown to act as an agonist of certain G protein-coupled receptors, such as the muscarinic acetylcholine receptor, which can lead to an increase in neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
TACB has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of properties that make it suitable for a variety of applications. However, it is important to note that TACB is a relatively new compound, and its effects and mechanisms of action are not yet fully understood.
Orientations Futures
There are a number of potential future directions for research into TACB. These include further studying the effects of TACB on enzymes and G protein-coupled receptors, as well as exploring its potential use in drug delivery systems. Additionally, further research could be done to investigate the potential use of TACB as a catalyst in organic synthesis. Finally, research could be done to explore the potential therapeutic applications of TACB, such as its use as an anti-inflammatory agent or as a treatment for neurological disorders.
Propriétés
IUPAC Name |
(1R,2R)-2-[2-(2-hydroxyethoxy)ethylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-4-6-12-5-3-9-7-1-2-8(7)11/h7-11H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBXPDWUYILHMB-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B1485401.png)
![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)
![trans-2-({Octahydrocyclopenta[c]pyrrol-2-yl}amino)cyclobutan-1-ol](/img/structure/B1485405.png)
![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)

![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)
![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)

![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)